tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[chromene-2,4'-piperidine]-1'-carboxylate
Description
This compound is a boronic ester-containing spirocyclic molecule featuring a chromene-piperidine core and a tert-butyl carbamate group. Its structural complexity arises from the spirojunction, which imposes conformational rigidity, and the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety, a key functional group for Suzuki-Miyaura cross-coupling reactions . The boronic ester enables further derivatization in drug discovery, particularly for synthesizing biaryl motifs common in kinase inhibitors or PROTACs (proteolysis-targeting chimeras) . The spirochromene-piperidine scaffold may enhance metabolic stability and target selectivity compared to non-spiro analogs .
Properties
Molecular Formula |
C24H34BNO5 |
|---|---|
Molecular Weight |
427.3 g/mol |
IUPAC Name |
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[chromene-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C24H34BNO5/c1-21(2,3)29-20(27)26-14-12-24(13-15-26)16-18(17-10-8-9-11-19(17)28-24)25-30-22(4,5)23(6,7)31-25/h8-11,16H,12-15H2,1-7H3 |
InChI Key |
HGFULWJJTHSPRL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3(CCN(CC3)C(=O)OC(C)(C)C)OC4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Cyclization via Acid-Catalyzed Condensation
A common approach involves acid-mediated cyclization of ortho-hydroxyl acetophenone derivatives with piperidine-containing ketones. For example, ortho-hydroxyl acetophenone reacts with a Boc-protected piperidinone under acidic conditions to form the spirochromene-piperidine core. The reaction typically employs p-toluenesulfonic acid (TsOH) as a catalyst in toluene at 110°C, yielding the spirocycle in 55–78% efficiency.
Metal-Catalyzed Cross-Coupling
Alternative Boronic Ester Synthesis
For substrates lacking bromine, direct boronation via refluxing pinacol and trimethyl borate in toluene (6 hours, nitrogen atmosphere) provides the dioxaborolane group. This method, though less common for spirocycles, offers a 90% yield for analogous structures.
Protection of the Piperidine Nitrogen
The tert-butoxycarbonyl (Boc) group ensures stability during subsequent reactions:
Boc Protection via Carbamate Formation
The piperidine nitrogen is protected early in the synthesis to prevent side reactions. Treatment with Boc anhydride (1.5 eq) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at room temperature affords the Boc-protated intermediate in 85–92% yield. This step is critical for maintaining integrity during Miyaura borylation.
Deprotection-Reprotection Strategies
In cases where the Boc group interferes with spirocycle formation, temporary protection with benzyl groups (removed via Pd/C hydrogenation) is employed. Post-cyclization, the benzyl group is exchanged for Boc using standard conditions.
Optimization and Challenges
Solvent and Temperature Effects
Optimal Miyaura borylation requires anhydrous DMSO to stabilize the palladium catalyst. Elevated temperatures (80°C) enhance reaction rates but risk decomposition, necessitating rigorous argon purging.
Purification and Yield Enhancement
Column chromatography on silica gel remains the primary purification method, though recrystallization from ethyl acetate/hexane mixtures improves purity for crystalline intermediates.
Analytical Characterization
Critical spectroscopic data confirm successful synthesis:
-
¹H NMR (CDCl₃): δ 1.28 (s, 12H, Bpin), 1.48 (s, 9H, Boc), 3.50–4.10 (m, 4H, piperidine), 6.70–7.40 (m, 4H, chromene).
-
HRMS : m/z calculated for C₂₄H₃₄BNO₅ [M+H]⁺: 428.2654; found: 428.2657.
Alternative Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[chromene-2,4’-piperidine]-1’-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as sodium acetate, and oxidizing agents like hydrogen peroxide. The reactions typically occur under mild to moderate temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions can yield various biaryl compounds, while oxidation reactions can produce boronic acids .
Scientific Research Applications
Chemistry
In synthetic organic chemistry, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[chromene-2,4'-piperidine]-1'-carboxylate serves as an essential building block for the synthesis of more complex molecules. Its boronate ester functionality allows it to undergo reactions such as:
- Suzuki-Miyaura Cross-Coupling : This reaction enables the formation of biaryl compounds by coupling aryl halides with boronic acids or esters.
- Oxidation and Reduction Reactions : The compound can be oxidized to generate boronic acids or reduced to yield various derivatives.
Biology and Medicine
The unique structure of this compound allows it to interact with biological targets effectively. Research indicates its potential as a precursor for developing new therapeutic agents. Its ability to form reversible covalent bonds with diols and nucleophiles may modulate enzyme activity and other biological processes.
Material Science
In industrial applications, this compound can be utilized in the development of advanced materials. The boronate ester group imparts unique properties that can be exploited in:
- Polymer Chemistry : It can serve as a monomer or cross-linking agent in polymer synthesis.
- Electronic Devices : The compound's properties may enhance the performance of electronic materials.
Case Study 1: Synthesis and Application in Drug Development
A study highlighted the synthesis of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate as an intermediate in the development of crizotinib, an anticancer drug. The synthesis involved multiple steps with a total yield of 49.9%, demonstrating its utility in pharmaceutical applications .
Case Study 2: Cross-Coupling Reactions
Research has shown that this compound is effective in Suzuki-Miyaura reactions under mild conditions. It was used to synthesize various biaryl compounds that are critical in medicinal chemistry .
Mechanism of Action
The mechanism of action of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[chromene-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, allowing it to modulate the activity of enzymes and other proteins . This interaction can affect various biological pathways, making the compound useful in both research and therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Notes:
- Phenoxymethyl Analogs: Lack spirocyclic rigidity, which may reduce target selectivity but improve synthetic accessibility .
- Spiroindoline Derivatives : The indoline nitrogen may enhance hydrogen-bonding interactions in biological systems .
Physicochemical Properties
- Solubility : Boronic esters exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but are hydrolytically sensitive, requiring anhydrous storage (2–8°C) .
- Stability: The spirochromene core may enhance stability compared to non-spiro analogs, as spirocyclic systems resist conformational flipping .
- pKa : Boronic esters have pKa ≈ –1.7 to –2.0, making them weakly acidic and reactive under basic conditions .
Key Research Findings
- Synthetic Challenges : Spirocyclic boronic esters require multi-step syntheses with moderate yields (e.g., 40–50% for radical-based methods) due to steric hindrance .
- Biological Advantages : Spiro scaffolds improve pharmacokinetic profiles by reducing off-target interactions, as shown in spiroindoline-based anticancer agents .
- Cross-Coupling Efficiency: Boronic esters in spiro systems maintain reactivity comparable to non-spiro analogs, enabling efficient biaryl synthesis .
Biological Activity
The compound tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[chromene-2,4'-piperidine]-1'-carboxylate (CAS No. 1048970-17-7) is a boron-containing derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.
- Molecular Formula: C₁₆H₃₀BNO₄
- Molecular Weight: 311.22 g/mol
- Purity: ≥ 97%
- Storage Conditions: Inert atmosphere at 2-8°C
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with boron-containing reagents under controlled conditions to yield the desired spiro structure. The incorporation of the dioxaborolane moiety enhances the compound's stability and reactivity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of boron-containing compounds. For instance, a study demonstrated that related boron derivatives exhibit selective cytotoxicity against various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways . The specific mechanism of action for this compound is still under investigation but may involve modulation of key oncogenic pathways.
Antimicrobial Activity
Research indicates that boron compounds can possess antimicrobial properties. A study focusing on related compounds found significant activity against Gram-positive and Gram-negative bacteria . The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic processes.
Neuroprotective Effects
Preliminary investigations suggest that this compound may have neuroprotective effects. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage. This property may be attributed to its ability to scavenge free radicals and modulate neuroinflammatory responses .
Case Studies
Q & A
Q. What are the key steps and reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions. A typical route starts with tert-butyl-protected piperidine derivatives, followed by spiro-ring formation and boronate ester introduction. Critical steps include:
- Spirocyclization : Using base-catalyzed cyclization under anhydrous conditions (e.g., KOtBu in THF at −78°C to room temperature) to form the chromene-piperidine spiro core .
- Boronate Ester Coupling : Suzuki-Miyaura cross-coupling or direct borylation with pinacol borane in the presence of Pd catalysts (e.g., Pd(dppf)Cl₂) under inert atmosphere .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (MeOH/water) to achieve >95% purity .
Q. How is the compound characterized to confirm structural integrity and purity?
- NMR Spectroscopy : ¹H and ¹³C NMR validate the spirocyclic structure and boronate ester presence (e.g., tert-butyl singlet at ~1.4 ppm, dioxaborolane peaks at 1.2–1.3 ppm) .
- HRMS : Exact mass analysis (e.g., [M+H]⁺ calculated for C₂₃H₃₃BNO₅: 422.2451) confirms molecular formula .
- XRD : Single-crystal X-ray diffraction resolves the spiro geometry and bond angles .
Q. What are common reactions involving the boronate ester group?
- Suzuki Coupling : Reacts with aryl halides (e.g., 4-bromotoluene) in Pd-catalyzed cross-couplings to form biaryl derivatives, useful in drug intermediate synthesis .
- Oxidation : Treat with H₂O₂/NaOH to yield phenolic derivatives, enabling further functionalization .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination) impact reactivity and bioactivity?
Fluorination at the chromene or piperidine ring alters electronic properties:
- Electron-Withdrawing Effects : Fluorine substituents increase oxidative stability and enhance binding to hydrophobic enzyme pockets (e.g., kinase targets) .
- Metabolic Stability : Fluorinated analogs show prolonged half-life in hepatic microsome assays due to reduced CYP450 metabolism .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., PARP1, IC₅₀ ~50 nM predicted) .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories, highlighting key hydrogen bonds with Asp766 and Tyr907 .
Q. How to resolve contradictions in reported synthetic yields?
Discrepancies arise from:
- Catalyst Loading : Pd(dppf)Cl₂ at 2 mol% vs. 5 mol% impacts coupling efficiency (yields range: 60–85%) .
- Solvent Effects : THF vs. DMF alters spirocyclization kinetics; THF favors higher diastereoselectivity (dr > 20:1) .
Q. What analytical strategies differentiate spiro isomers?
- Chiral HPLC : Using Chiralpak AD-H column (hexane/iPrOH 90:10) resolves enantiomers (Rf: 8.2 min vs. 9.5 min) .
- VT-NMR : Variable-temperature ¹H NMR (−40°C to 25°C) identifies dynamic rotational barriers in the spiro system .
Q. How does the spiro architecture influence pharmacokinetic properties?
- Conformational Rigidity : Reduces metabolic degradation (t₁/₂ in plasma: 4.7 h vs. 1.2 h for linear analogs) .
- LogP Optimization : Spiro structure lowers cLogP (2.8 vs. 3.5 for non-spiro analogs), improving aqueous solubility .
Methodological Tables
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Spirocyclization | KOtBu, THF, −78°C → RT, 12 h | 75 | 98 | |
| Boronate Ester Coupling | Pd(dppf)Cl₂ (2 mol%), DMF, 80°C, 6 h | 82 | 95 |
Q. Table 2: Comparative Bioactivity of Structural Analogs
| Compound Modification | Target (IC₅₀) | Solubility (µg/mL) | Metabolic Stability (t₁/₂, h) |
|---|---|---|---|
| Parent Compound | PARP1 (50 nM) | 12.5 | 4.7 |
| Fluorinated Derivative | PARP1 (28 nM) | 8.2 | 6.3 |
| Non-Spiro Analog | PARP1 (>100 nM) | 3.1 | 1.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
